Brequinar Sodium

Beschreibung

This compound is the sodium salt form of Brequinar. Brequinar inhibits the enzyme dihydroorotate dehydrogenase, thereby blocking de novo pyrimidine biosynthesis. This agent may also enhance the in vivo antitumor effect of antineoplastic agents such as 5-FU. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

See also: Brequinar (has active moiety).

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

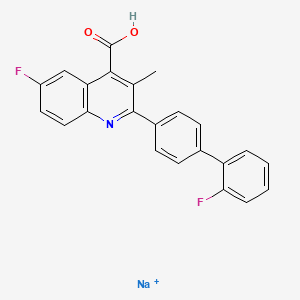

sodium;6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15F2NO2.Na/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25;/h2-12H,1H3,(H,27,28);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOHOALJQOFNTB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14F2NNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

96187-53-0 (Parent) | |

| Record name | Brequinar sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096201886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30242173 | |

| Record name | Brequinar sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96201-88-6 | |

| Record name | Brequinar sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096201886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brequinar sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BREQUINAR SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49EEF6HRUS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Brequinar Sodium: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brequinar Sodium (formerly DUP-785, NSC 368390) is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. By targeting this pathway, Brequinar effectively depletes the intracellular pool of pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA. This depletion leads to the inhibition of cell proliferation and cell cycle arrest, particularly in rapidly dividing cancer cells that are highly dependent on de novo pyrimidine synthesis. This guide provides an in-depth overview of Brequinar's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Brequinar's primary antineoplastic activity stems from its specific and potent inhibition of DHODH.[1][2] DHODH is the fourth enzyme in the de novo pyrimidine synthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This reaction is a crucial step in the production of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides (CTP, UTP, TTP).

The inhibition of DHODH by Brequinar leads to a rapid depletion of the pyrimidine nucleotide pool within cancer cells.[3][4] This has profound downstream effects, including the cessation of DNA and RNA synthesis, which are vital for cell growth and division.[5] The cytostatic effect of Brequinar can be rescued by the addition of exogenous uridine, which can be utilized by the pyrimidine salvage pathway, thereby bypassing the enzymatic block imposed by the drug. This rescue effect serves as a key experimental validation of Brequinar's specific mechanism of action.

Brequinar exhibits mixed inhibition kinetics with respect to both dihydroorotate and the cofactor ubiquinone Q6, with reported Ki' values in the nanomolar range, indicating a high affinity for the enzyme. It is suggested that Brequinar binds to a unique site on the mammalian DHODH enzyme, distinct from the substrate or cofactor binding sites.

Quantitative Data: In Vitro Efficacy of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, as well as its inhibitory constant (Ki) against DHODH.

| Parameter | Value | Cell Line / Enzyme | Assay Type | Reference |

| IC50 | 5.2 nM | Human DHODH | Enzymatic Assay | |

| IC50 | ~20 nM | DHODH | In Vitro Assay | |

| IC50 | 0.26 µM | - | Cell Proliferation | |

| IC50 | 0.59 µM | A-375 (Melanoma) | MTT Assay (48 hrs) | |

| IC50 | 4.1 µM | A549 (Lung Carcinoma) | - | |

| IC50 | 4.4 nM | HL-60 (Leukemia) | WST-8 Assay (72 hrs) | |

| Ki' | 5-8 nM | L1210 DHODH | Enzymatic Assay |

Signaling Pathways and Cellular Effects

The De Novo Pyrimidine Biosynthesis Pathway

The primary signaling pathway affected by Brequinar is the de novo pyrimidine synthesis pathway. The diagram below illustrates the key steps in this pathway and the point of inhibition by Brequinar.

Caption: this compound inhibits DHODH in the de novo pyrimidine synthesis pathway.

Downstream Cellular Consequences of DHODH Inhibition

The inhibition of DHODH and subsequent pyrimidine depletion triggers a cascade of cellular events, ultimately leading to the suppression of cancer cell growth.

Caption: Downstream cellular effects of Brequinar-mediated DHODH inhibition.

Studies have shown that Brequinar can induce a cell cycle arrest in the S-phase. Furthermore, there is evidence suggesting a link between DHODH inhibition and the activation of the p53 tumor suppressor pathway, which can contribute to cell cycle arrest and apoptosis.

Experimental Protocols

DHODH Inhibition Assay (Colorimetric)

This protocol is a generalized method for determining the inhibitory activity of compounds against DHODH.

Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP), which results in a decrease in absorbance at 600 nm.

Materials:

-

Recombinant human DHODH

-

This compound (or other test compounds) dissolved in DMSO

-

Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, 10 µM Coenzyme Q10

-

Dihydroorotate (DHO)

-

2,6-dichloroindophenol (DCIP)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of Brequinar in DMSO and create serial dilutions.

-

In a 96-well plate, add 2 µL of the Brequinar dilutions to the appropriate wells. Include wells for a vehicle control (DMSO only) and a no-enzyme control.

-

Add 178 µL of Reaction Buffer containing recombinant human DHODH to each well and pre-incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 20 µL of a solution containing DHO and DCIP to each well.

-

Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes using a microplate reader.

-

Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percent inhibition for each Brequinar concentration relative to the vehicle control and calculate the IC50 value.

Caption: Experimental workflow for a colorimetric DHODH inhibition assay.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method to assess the effect of Brequinar on the proliferation of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be dissolved and quantified.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

The next day, treat the cells with various concentrations of Brequinar. Include a vehicle control (DMSO).

-

Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

This compound is a well-characterized inhibitor of DHODH with a clear mechanism of action that leads to the depletion of pyrimidines and subsequent inhibition of cancer cell proliferation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound.

While Brequinar demonstrated promising preclinical activity, its clinical development for solid tumors was hampered by a narrow therapeutic window and the ability of tumor cells to utilize the pyrimidine salvage pathway. Current research is exploring Brequinar in combination with other therapeutic agents, such as those that block the salvage pathway, to enhance its anticancer efficacy. Further investigation into the interplay between DHODH inhibition, cellular metabolism, and other signaling pathways, such as p53, will be crucial for unlocking the full therapeutic potential of Brequinar and other DHODH inhibitors in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound: inhibition of dihydroorotic acid dehydrogenase, depletion of pyrimidine pools, and consequent inhibition of immune functions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel mechanisms of this compound immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Brequinar Sodium: A Technical Guide to its Function as a Dihydroorotate Dehydrogenase (DHODH) Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Brequinar Sodium, also known as DUP-785 or NSC 368390, is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1][2] Developed in the 1980s, it was initially investigated for its anti-cancer properties and later as an immunosuppressive agent.[1][2][3] Brequinar functions by blocking the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA, thereby inhibiting the proliferation of rapidly dividing cells. Although its clinical application in solid tumors was limited due to a narrow therapeutic window and the activity of compensatory metabolic pathways, Brequinar remains a critical tool for studying pyrimidine metabolism and a subject of ongoing research for applications in oncology, immunology, and virology. This guide provides an in-depth technical overview of Brequinar's mechanism of action, pharmacological properties, and the experimental protocols used to characterize its function.

The De Novo Pyrimidine Biosynthesis Pathway

The de novo synthesis pathway is a fundamental metabolic process that builds pyrimidine nucleotides from simple precursors like bicarbonate and glutamine. This pathway is crucial for all proliferating cells, as it supplies the necessary components for DNA and RNA synthesis. The pathway consists of six enzymatic steps, with the fourth reaction catalyzed by Dihydroorotate Dehydrogenase (DHODH). DHODH is a mitochondrial inner membrane enzyme that catalyzes the oxidation of dihydroorotate to orotate. This step is considered rate-limiting in the overall synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.

Mechanism of Action of this compound

Direct Inhibition of DHODH

This compound exerts its biological effects by directly inhibiting DHODH. It is a potent inhibitor specific to the mammalian form of the enzyme; it does not inhibit DHODH from sources like yeast or bacteria. Structural and kinetic studies have shown that Brequinar binds to a unique site on the enzyme, distinct from the binding sites for the substrate (dihydroorotate) or the cofactor (ubiquinone). This interaction blocks the catalytic activity of DHODH, preventing the conversion of dihydroorotate to orotate and effectively halting the de novo pyrimidine synthesis pathway. The mode of inhibition has been described as mixed-type kinetics with respect to both the substrate and the cofactor, with Ki' values in the low nanomolar range. Another study characterized the inhibition as noncompetitive with respect to dihydroorotate and "mixed type" with respect to the quinone cofactor.

Downstream Cellular Consequences

The inhibition of DHODH by Brequinar leads to a rapid depletion of the intracellular pool of pyrimidine nucleotides, including UMP, UDP, and UTP. As these nucleotides are essential for the synthesis of DNA and RNA, their depletion causes a stall in the S-phase of the cell cycle, leading to a cytostatic effect on proliferating cells. This mechanism underlies Brequinar's anti-cancer, immunosuppressive, and antiviral activities. For instance, its immunosuppressive effects are linked to the inhibition of lymphocyte proliferation and the reduced production of interleukin 2 (IL-2).

Quantitative Pharmacological Data

Brequinar is a highly potent inhibitor of human DHODH, with inhibitory concentrations in the nanomolar range. Its potency can vary between species. The following table summarizes key quantitative data from various studies.

| Target/Assay | Species/Cell Line | Measurement | Value | Reference(s) |

| DHODH Enzyme | Human | IC50 | 5.2 nM | |

| DHODH Enzyme | Human | IC50 | 10 nM | |

| DHODH Enzyme | L1210 Leukemia | Ki' | 5-8 nM | |

| DHODH Enzyme | Rat | IC50 | 367 nM | |

| Cell Proliferation | Splenic T cells | IC50 | 0.26 µM | |

| PyNTP Level Increase | Splenic T cells | IC50 | 0.26 µM | |

| Antiviral Activity | EV71 | IC50 | 82.40 nM | |

| Antiviral Activity | EV70 | IC50 | 29.26 nM | |

| Antiviral Activity | CVB3 | IC50 | 35.14 nM | |

| Antiviral Activity | Yellow Fever Virus | EC50 | 0.078 µM | |

| Antiviral Activity | West Nile Virus | EC50 | 0.078 µM |

The Role of the Pyrimidine Salvage Pathway

While Brequinar effectively blocks de novo synthesis, cells can utilize a compensatory pyrimidine salvage pathway. This pathway allows cells to import and recycle extracellular nucleosides, primarily uridine, to produce the necessary nucleotides. This process is mediated by membrane-bound transporters, including equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). The salvage pathway is a key mechanism of resistance to Brequinar, particularly in solid tumors which may have access to high levels of plasma uridine. Research has shown that co-administering Brequinar with an ENT inhibitor, such as dipyridamole, can create a synergistic cytotoxic effect by blocking both the de novo and salvage pathways.

Key Experimental Protocols

Cell Proliferation (MTT) Assay

This protocol assesses the cytotoxic or cytostatic effect of Brequinar on cultured cells.

-

Cell Seeding: Seed cells (e.g., 2,000-4,000 cells/well) in 96-well plates and allow them to attach overnight.

-

Compound Addition: Add Brequinar at sequential dilutions to the wells.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 300 µg/mL and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the media and dissolve the insoluble formazan crystals in 100 µL of DMSO.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate IC50 values using appropriate software (e.g., GraphPad Prism).

In Vitro DHODH Inhibition Assay

This protocol measures the direct inhibitory effect of Brequinar on DHODH enzyme activity.

-

Assay Components: The assay typically uses recombinant human DHODH, the substrate dihydroorotate, and an electron acceptor like ubiquinone or DCIP (2,6-dichloroindophenol).

-

Reaction Mixture: Prepare a reaction buffer containing recombinant DHODH enzyme.

-

Inhibitor Addition: Add varying concentrations of Brequinar to the reaction mixture and pre-incubate.

-

Reaction Initiation: Initiate the reaction by adding the substrate, dihydroorotate.

-

Measurement: Monitor the reduction of the electron acceptor over time spectrophotometrically. The rate of reaction is proportional to the change in absorbance.

-

Data Analysis: Plot the reaction rates against the inhibitor concentration to determine the IC50 value.

In Vivo Xenograft Model Protocol

This workflow is used to evaluate the anti-tumor efficacy of Brequinar in a living organism.

References

Brequinar Sodium: A Technical Guide to its Inhibition of Pyrimidine Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brequinar Sodium (Brequinar, DUP-785, NSC 368390) is a potent and selective inhibitor of the human enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine biosynthesis pathway.[1][2] By targeting this enzyme, Brequinar effectively depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA, RNA, and other vital cellular components. This mechanism of action underlies its investigated use as an anticancer, immunosuppressive, and antiviral agent.[1][3][4] This technical guide provides an in-depth overview of Brequinar's effect on the pyrimidine biosynthesis pathway, including quantitative data on its inhibitory activity, detailed experimental protocols for its study, and visualizations of the relevant biological and experimental workflows.

Introduction to Pyrimidine Biosynthesis and Brequinar's Mechanism of Action

The de novo synthesis of pyrimidines is a fundamental metabolic pathway that produces the nucleotide building blocks uridine monophosphate (UMP), cytidine triphosphate (CTP), and thymidine triphosphate (TTP). This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, which have a high demand for nucleic acid synthesis.

The pathway consists of six key enzymatic steps, with the fourth step catalyzed by dihydroorotate dehydrogenase (DHODH). DHODH is a flavin-dependent mitochondrial enzyme that facilitates the oxidation of dihydroorotate to orotate. This compound acts as a highly potent and selective, non-competitive inhibitor of human DHODH. Structural studies have revealed that Brequinar binds to a distinct site on the enzyme, separate from the binding sites for the substrate (dihydroorotate) or the cofactor (ubiquinone). This binding induces a conformational change that blocks the enzyme's catalytic activity, thereby halting the pyrimidine biosynthesis pathway and leading to the depletion of essential pyrimidine nucleotides.

Quantitative Data on Brequinar's Inhibitory Activity

The potency of Brequinar has been quantified across various studies and cell lines. The following tables summarize key inhibitory constants and cellular effects.

Table 1: In Vitro Inhibition of Dihydroorotate Dehydrogenase (DHODH)

| Enzyme Source | Inhibitory Constant | Value (nM) | Reference |

| Human DHODH | IC₅₀ | 5.2 | |

| Human DHODH | IC₅₀ | 4.5 | |

| L1210 DHODH | Kᵢ' | 5-8 |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the target enzyme's activity. Kᵢ' (Apparent inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.

Table 2: Cellular Proliferation Inhibition (IC₅₀ Values)

| Cell Line | Assay Type | IC₅₀ (nM) | Incubation Time | Reference |

| HeLa | MTT | 156 | 72h | |

| CaSki | MTT | 747 | 72h | |

| MOLM-13 | - | 0.2 | - |

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability and proliferation.

Table 3: Effect of Brequinar on Intracellular Nucleotide Pools

| Treatment | Cell Type | Nucleotide Pool | Change | Reference |

| Brequinar | Con A-stimulated T cells | Pyrimidine NTPs | Reduction | |

| Brequinar + Dipyridamole (1µM each) | A549/ACE2 cells | UTP, CTP | Significant Decrease |

Dipyridamole is an inhibitor of nucleoside transporters, which can enhance the pyrimidine-depleting effects of Brequinar by blocking the salvage pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

In Vitro DHODH Inhibition Assay (DCIP Method)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP), which acts as an artificial electron acceptor.

Materials:

-

Recombinant human DHODH enzyme

-

Dihydroorotate (DHO) - substrate

-

Coenzyme Q10 (CoQ10) - electron acceptor

-

2,6-dichloroindophenol (DCIP) - colorimetric indicator

-

Tris-HCl buffer (pH 8.0)

-

Potassium chloride (KCl)

-

Triton X-100

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction buffer containing Tris-HCl, KCl, and Triton X-100.

-

In a 96-well plate, add the reaction buffer, CoQ10, and DCIP.

-

Add varying concentrations of Brequinar to the wells. Include a control well with no inhibitor.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate, DHO, to all wells.

-

Immediately measure the absorbance at 600 nm at time zero and then at regular intervals (e.g., every minute) for 10-20 minutes.

-

The rate of decrease in absorbance at 600 nm is proportional to DHODH activity.

-

Calculate the percentage of inhibition for each Brequinar concentration relative to the control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This assay determines the number of viable cells in culture based on the conversion of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

-

Cells of interest (e.g., cancer cell lines)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/ml in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of Brequinar. Include vehicle-treated control wells. The final volume in each well should be 100 µl.

-

Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

Add 20 µl of 5 mg/ml MTT solution to each well.

-

Incubate for 3.5 hours at 37°C in a cell culture hood.

-

Carefully remove the media without disturbing the cells.

-

Add 150 µl of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Cover the plate with tinfoil and agitate on an orbital shaker for 15 minutes.

-

Read the absorbance at 590 nm with a reference filter of 620 nm.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the Brequinar concentration and fitting the data to a dose-response curve.

Analysis of Intracellular Nucleotide Pools by HPLC-MS

This method allows for the precise measurement of intracellular nucleotide concentrations, providing a direct assessment of Brequinar's impact on pyrimidine biosynthesis.

Materials:

-

Cultured cells

-

Cold acidic extraction solution (e.g., trichloroacetic acid or perchloric acid)

-

High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS)

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column

-

Mobile phase solvents (e.g., acetonitrile and ammonium acetate buffer)

-

Nucleotide standards (UTP, CTP, ATP, GTP, etc.)

Procedure:

-

Cell Harvesting and Extraction:

-

Rapidly harvest cells and quench metabolic activity (e.g., by washing with ice-cold saline).

-

Extract the intracellular metabolites by adding a cold acidic solution.

-

Centrifuge to pellet the precipitated protein and collect the supernatant containing the nucleotides.

-

-

HPLC-MS Analysis:

-

Inject the extracted sample into the HPLC-MS system.

-

Separate the nucleotides using a HILIC column with a suitable gradient of mobile phase solvents.

-

Detect and quantify the individual nucleotides using the mass spectrometer, operating in a mode that allows for the specific detection of each target molecule.

-

-

Data Analysis:

-

Generate standard curves for each nucleotide using known concentrations of standards.

-

Quantify the concentration of each nucleotide in the cell extracts by comparing their peak areas to the standard curves.

-

Normalize the nucleotide concentrations to the cell number or total protein content.

-

Visualizations

The following diagrams illustrate the pyrimidine biosynthesis pathway, Brequinar's mechanism of action, and a typical experimental workflow.

Caption: De novo pyrimidine biosynthesis pathway and the site of this compound inhibition.

Caption: Experimental workflow for an in vitro DHODH inhibition assay.

Conclusion

This compound is a powerful tool for studying the pyrimidine biosynthesis pathway and holds therapeutic potential due to its potent and selective inhibition of DHODH. By depleting the cellular pyrimidine pool, Brequinar effectively targets rapidly proliferating cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound. Further investigation into Brequinar's synergistic effects with other agents and its application in various disease models continues to be an active area of research.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of dihydroorotate dehydrogenase activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: inhibition of dihydroorotic acid dehydrogenase, depletion of pyrimidine pools, and consequent inhibition of immune functions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Pyrimidine Synthesis Inhibitor: An In-depth Technical Guide to the Early Research and Discovery of Brequinar Sodium (DUP-785)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brequinar Sodium (DUP-785), a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), emerged from early cancer research as a significant tool for studying pyrimidine biosynthesis. This technical guide delves into the foundational research and discovery of Brequinar, providing a comprehensive overview of its mechanism of action, key experimental data, and the methodologies employed in its initial characterization. The information presented herein is intended to serve as a detailed resource for researchers and professionals in the field of drug development, offering insights into the preclinical evaluation of a targeted molecular agent.

Introduction

Developed by DuPont Pharmaceuticals in the 1980s, this compound (systematic name: 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt) was identified as a novel antineoplastic agent with a distinct mechanism of action.[1] Subsequent research established its role as a potent, selective, and reversible inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[2][3] DHODH catalyzes the fourth committed step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate.[4] By inhibiting this crucial enzyme, Brequinar depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA, thereby arresting cell proliferation.[5] This guide provides a detailed account of the early-stage research that defined the pharmacological profile of Brequinar.

Mechanism of Action

Brequinar's primary mechanism of action is the inhibition of DHODH. This inhibition is specific to the mammalian enzyme; Brequinar does not significantly inhibit DHODH from yeast or bacteria. The mode of inhibition has been described as a mixed-type with respect to the substrate dihydroorotate and the cofactor ubiquinone. This suggests that Brequinar binds to a site on the enzyme that is distinct from the binding sites of either the natural substrate or the cofactor. The inhibition of DHODH leads to a rapid depletion of intracellular pyrimidine nucleotide pools (UMP, UDP, UTP), which in turn inhibits DNA and RNA synthesis and results in cell cycle arrest, primarily at the S-phase.

Signaling Pathway

The following diagram illustrates the de novo pyrimidine synthesis pathway and the point of inhibition by this compound, as well as the alternative salvage pathway.

Caption: Inhibition of the de novo pyrimidine synthesis pathway by this compound.

Quantitative Data

The following tables summarize the key quantitative data from early in vitro and in vivo studies of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Species/Cell Line | Value | Reference(s) |

| IC₅₀ (DHODH) | Human | 5.2 nM | |

| IC₅₀ (DHODH) | General | ~20 nM | |

| Kᵢ (DHODH) | Rat Liver Mitochondria | ~0.1 µM | |

| Kᵢ' (DHODH) | Rat Liver Mitochondria | ~0.8 µM | |

| Kᵢ' (DHODH) | L1210 Cells | 5-8 nM | |

| IC₅₀ (Cell Growth) | L1210 Leukemia | 5.8 µM | |

| IC₅₀ (Cell Growth) | M5 Melanoma | 0.6 µM |

Table 2: In Vivo Efficacy and Dosing in Preclinical Models

| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference(s) |

| Nude Mice | Human Head and Neck Squamous Cell Carcinoma Xenografts | 50 mg/kg/day, i.p. for 5 days | Significant growth delay in 4 of 5 lines | |

| Nude Mice | Human Glioblastoma (LN229) Xenograft | 10 mg/kg/day | Reduced tumor volume and weight | |

| Mice | Murine Colon 26 | Not specified | More than additive effect with 5-FU | |

| Mice | Murine Colon 38 | Not specified | No potentiating effect with 5-FU |

Experimental Protocols

Detailed methodologies for the key experiments cited in the early research of Brequinar are provided below.

DHODH Inhibition Assay

This assay measures the enzymatic activity of DHODH and its inhibition by Brequinar.

-

Principle: The assay spectrally monitors the reduction of a dye, 2,6-dichloroindophenol (DCIP), which serves as an electron acceptor in the oxidation of dihydroorotate to orotate by DHODH.

-

Materials:

-

Recombinant human DHODH

-

Dihydroorotate (DHO)

-

Coenzyme Q10 (CoQ10)

-

2,6-dichloroindophenol (DCIP)

-

Tris-HCl buffer (pH 8.0)

-

KCl

-

Triton X-100

-

This compound dissolved in DMSO

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 100 µM Coenzyme Q10, and 0.05% Triton X-100.

-

Add various concentrations of this compound to the wells of a 96-well plate. Include a vehicle control (DMSO).

-

Add recombinant human DHODH to the wells and pre-incubate with the compounds for 30 minutes at 25°C.

-

Add 200 µM DCIP to each well.

-

Initiate the reaction by adding 500 µM dihydroorotate to each well.

-

Immediately measure the decrease in absorbance at 650 nm over a period of 10 minutes at 25°C using a microplate reader.

-

-

Data Analysis: The rate of DCIP reduction is calculated from the change in absorbance over time. The percentage of inhibition is determined relative to the vehicle control, and IC₅₀ values are calculated by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of Brequinar on cell viability and proliferation.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated for each treatment group relative to the vehicle control. IC₅₀ values are determined from the dose-response curves.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating a DHODH inhibitor like this compound.

References

- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. microbenotes.com [microbenotes.com]

Brequinar Sodium: A Technical Guide for Immunosuppressive Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brequinar Sodium (BQR), a potent and specific inhibitor of dihydroorotate dehydrogenase (DHODH), stands as a significant tool in immunosuppressive research. By targeting the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, Brequinar effectively curtails the proliferation of rapidly dividing cells, most notably activated T and B lymphocytes.[1][2][3] This targeted mechanism of action offers a distinct advantage over broader immunosuppressive agents, providing a valuable model for studying the metabolic requirements of immune cell activation and for the preclinical evaluation of novel immunomodulatory strategies. This technical guide provides an in-depth overview of this compound, including its core mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visualizations of relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Pyrimidine Biosynthesis

This compound's primary immunosuppressive activity stems from its potent inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][4] DHODH catalyzes the conversion of dihydroorotate to orotate, a critical step in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Activated lymphocytes, upon encountering an antigen, undergo rapid clonal expansion, a process that heavily relies on the de novo pyrimidine pathway to supply the necessary building blocks for nucleic acid replication. By blocking DHODH, Brequinar effectively starves these proliferating lymphocytes of essential pyrimidines, leading to cell cycle arrest, primarily at the G1/S phase transition, and subsequent inhibition of the immune response. The immunosuppressive effects of Brequinar can be reversed by the addition of exogenous uridine, which can be utilized by the salvage pathway to bypass the DHODH-dependent de novo synthesis.

Signaling Pathway: Brequinar's Inhibition of De Novo Pyrimidine Synthesis

Caption: this compound inhibits DHODH, a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.

Quantitative Data on this compound's Efficacy

The following tables summarize key quantitative data regarding the potency and efficacy of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Parameter | Cell Line / System | Value | Reference |

| IC50 (DHODH Inhibition) | Human DHODH | 5.2 nM | |

| Human DHODH | 10 nM | ||

| Rat DHODH | 367 nM | ||

| IC50 (Cell Proliferation) | L1210 (murine leukemia) | 0.26 µM | |

| HCT 116 (human colon cancer) | 0.480 ± 0.14 µM (MTT assay) | ||

| HCT 116 (human colon cancer) | 0.218 ± 0.24 µM (CFA) | ||

| MIA PaCa-2 (human pancreatic cancer) | 0.680 ± 0.25 µM (MTT assay) | ||

| MIA PaCa-2 (human pancreatic cancer) | 0.590 ± 0.36 µM (CFA) | ||

| RD (rhabdomyosarcoma) | 82.40 nM (anti-EV71 activity) | ||

| Ki (DHODH Inhibition) | L1210 DHODH | ~0.1 µM | |

| L1210 DHODH | 5-8 nM |

MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay; CFA: Colony Formation Assay

Table 2: Effective Concentrations in Immunosuppression Assays

| Assay | Cell Type | Effective Concentration | Effect | Reference |

| PHA-stimulated Proliferation | Human PBMC | Starting at 1 µM (10⁻⁶ M) | Dose-dependent inhibition | |

| Con A-stimulated Proliferation | Murine Spleen Cells | 0.001 - 10 µg/mL | Dose-dependent inhibition of strong responses | |

| Anti-CD3/Anti-Igs Proliferation | Murine Spleen Cells | Up to 10 µg/mL | No significant inhibition | |

| IgM Production | SKW 6.4 (human B-cell line) | 0.3 µg/mL | Optimal inhibition |

Detailed Experimental Protocols

T-Cell Proliferation Assay (Mitogen Stimulation)

This assay assesses the ability of this compound to inhibit T-lymphocyte proliferation induced by a mitogen such as Phytohemagglutinin (PHA) or Concanavalin A (Con A).

Methodology:

-

Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Culture the isolated PBMCs in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Stimulation and Treatment: Seed the cells in 96-well plates and stimulate with an optimal concentration of PHA (e.g., 5-10 µg/mL) or Con A. Concurrently, add this compound at various concentrations to the respective wells. Include unstimulated and stimulated control wells without the drug.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Proliferation Measurement:

-

[³H]Thymidine Incorporation: During the final 18 hours of incubation, add [³H]thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

-

Dye Dilution (e.g., CFSE): Prior to stimulation, label the cells with a fluorescent dye like Carboxyfluorescein succinimidyl ester (CFSE). After incubation, analyze the dilution of the dye in the cell population using flow cytometry.

-

-

Data Analysis: Express the results as a percentage of inhibition compared to the stimulated control without the drug. Calculate the IC50 value, which is the concentration of Brequinar that inhibits proliferation by 50%.

Mixed Lymphocyte Reaction (MLR)

The MLR is an in vitro model that mimics the initial phase of allograft rejection, where T-cells from one donor (responder) proliferate in response to cells from a genetically different donor (stimulator).

Methodology:

-

Cell Preparation: Isolate PBMCs from two different donors. Treat the stimulator cells with irradiation or mitomycin-C to prevent their proliferation, ensuring a one-way reaction.

-

Co-culture: Co-culture the responder and stimulator cells at a specific ratio (e.g., 1:1) in a 96-well plate. Add this compound at various concentrations.

-

Incubation: Incubate the co-culture for 5 to 7 days.

-

Proliferation Measurement: Measure the proliferation of the responder T-cells using [³H]thymidine incorporation or dye dilution methods as described in the T-cell proliferation assay.

-

Data Analysis: Quantify the level of inhibition of T-cell proliferation to determine the immunosuppressive activity of Brequinar.

DHODH Enzyme Activity Assay

This assay directly measures the inhibitory effect of Brequinar on the enzymatic activity of DHODH.

Methodology:

-

Enzyme Source: Utilize a source of DHODH, such as isolated rat liver mitochondria or recombinant human DHODH.

-

Reaction Mixture: Prepare a reaction buffer containing the substrate dihydroorotate and an electron acceptor like ubiquinone.

-

Inhibition Assay: Pre-incubate the enzyme with varying concentrations of this compound.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Activity Measurement: Monitor the reduction of the electron acceptor over time, which is indicative of DHODH activity. This can be measured spectrophotometrically.

-

Data Analysis: Determine the rate of the reaction at each Brequinar concentration and calculate the IC50 value.

Experimental Workflow: In Vitro Immunosuppression Assay

Caption: A generalized workflow for assessing the immunosuppressive activity of Brequinar in vitro.

Broader Immunomodulatory Effects

Beyond its direct anti-proliferative effects, Brequinar has been shown to modulate other aspects of the immune response.

-

Cytokine Production: Brequinar markedly inhibits the production of transcripts for interleukin-2 (IL-2), a key cytokine for T-cell proliferation and differentiation. However, it does not appear to affect the induction of transcripts for the IL-2 receptor. Some studies have shown that at certain concentrations, Brequinar alone does not suppress mRNA for IL-2, IL-4, or interferon-γ.

-

B-Cell Function: Brequinar has been demonstrated to inhibit the interleukin-6 (IL-6)-induced differentiation of a human B-cell line into IgM-secreting plasma cells. This suggests a role for Brequinar in controlling antibody-mediated immune responses.

-

Synergistic Effects: Preclinical studies have shown that Brequinar acts synergistically with other immunosuppressive agents like cyclosporine and rapamycin, potentially allowing for lower doses and reduced toxicity of each agent in combination therapies.

Logical Flow: Drug Efficacy Study

References

Brequinar Sodium: A Catalyst for Differentiation in Acute Myeloid Leukemia

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key feature of AML is a differentiation block, where leukemic blasts fail to mature into functional hematopoietic cells. Brequinar Sodium (Brequinar), a potent and specific inhibitor of dihydroorotate dehydrogenase (DHODH), has emerged as a promising therapeutic agent that targets this differentiation arrest. This technical guide provides a comprehensive overview of Brequinar's role in inducing differentiation in AML, detailing its mechanism of action, relevant signaling pathways, experimental protocols, and a summary of key quantitative data.

Core Mechanism of Action: Inhibition of De Novo Pyrimidine Synthesis

Brequinar's primary mechanism of action is the inhibition of the mitochondrial enzyme DHODH, a critical component of the de novo pyrimidine synthesis pathway.[1][2] DHODH catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the production of uridine monophosphate (UMP), a precursor for all pyrimidine nucleotides.[3] By inhibiting DHODH, Brequinar effectively depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis.[1] This pyrimidine starvation state has a dual effect on AML cells: it induces cell cycle arrest and, crucially, triggers cellular differentiation.[2]

Rapidly proliferating cancer cells, including AML blasts, are particularly dependent on the de novo pyrimidine synthesis pathway to meet their high demand for nucleotides. This metabolic vulnerability creates a therapeutic window, where Brequinar can selectively target leukemic cells while having a lesser effect on normal hematopoietic cells.

Signaling Pathway: DHODH Inhibition and Myeloid Differentiation

The inhibition of DHODH by Brequinar initiates a cascade of events that ultimately overcomes the differentiation blockade in AML cells. The depletion of pyrimidines is the central trigger, leading to a metabolic stress response within the leukemic cells. This, in turn, activates downstream signaling pathways that promote myeloid maturation.

Data Presentation: Quantitative Analysis of Brequinar's Efficacy

The following tables summarize key quantitative data from preclinical studies on Brequinar's activity in AML.

Table 1: In Vitro Efficacy of Brequinar in AML Cell Lines

| Cell Line | Assay Type | Parameter | Value | Reference |

| Human DHODH | Enzymatic Assay | IC50 | ~20 nM | |

| ER-HoxA9 | Differentiation Assay | ED50 | ~1 µM | |

| U937 | Differentiation Assay | ED50 | ~1 µM | |

| THP-1 | Differentiation Assay | ED50 | ~1 µM | |

| THP-1 | Cell Viability | IC50 | 152 nM | |

| MOLM-14 | Cell Viability | IC50 | 582 nM | |

| KG-1 | Cell Viability | IC50 | 382 nM | |

| MOLM-14 | Differentiation (CD11b+) | % Positive Cells (100 nM) | 33.1% | |

| HL-60 | Cell Growth | IC50 | 4.4 nM |

Table 2: In Vivo Efficacy of Brequinar in AML Xenograft Models

| AML Model | Treatment | Outcome | Reference |

| THP-1 Xenograft | Brequinar | Decreased tumor growth, increased CD11b expression | |

| MLL/AF9 Syngeneic | Brequinar | Decreased leukemia burden, increased MAC1 and Gr-1 expression, prolonged survival | |

| HoxA9 Syngeneic | Brequinar | Increased CD11b and Gr-1 expression | |

| FLT3-ITD PDX | Brequinar | Induced differentiation |

Clinical Trial Data:

A Phase 1b/2a clinical trial (NCT03760666) has been completed to assess the safety, tolerability, and efficacy of Brequinar in adult subjects with relapsed/refractory AML. The study involved dose adjustments based on safety, pharmacokinetics, and levels of dihydroorotate (DHO). While the trial is complete, detailed quantitative results on differentiation markers and patient outcomes have not yet been publicly released.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of Brequinar in AML.

DHODH Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of Brequinar against the DHODH enzyme.

Principle: The activity of DHODH is measured by monitoring the reduction of a chromogenic electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in absorbance of DCIP at 650 nm is proportional to the enzyme activity.

Protocol:

-

Reaction Buffer Preparation: Prepare a buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 100 µM Coenzyme Q10, and 0.05% Triton X-100.

-

Compound Preparation: Prepare serial dilutions of Brequinar in DMSO.

-

Assay Setup: In a 96-well plate, add the reaction buffer, recombinant human DHODH enzyme, and varying concentrations of Brequinar or vehicle control (DMSO). Pre-incubate for 30 minutes at 25°C.

-

Reaction Initiation: Add 200 µM DCIP and initiate the reaction by adding 500 µM dihydroorotate.

-

Data Acquisition: Immediately measure the decrease in absorbance at 650 nm over 10 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

AML Cell Differentiation Assay (Flow Cytometry)

Objective: To quantify the induction of myeloid differentiation in AML cells following Brequinar treatment.

Principle: Differentiated myeloid cells upregulate the expression of specific cell surface markers, such as CD11b and CD14. Flow cytometry is used to detect and quantify the percentage of cells expressing these markers.

Protocol:

-

Cell Culture and Treatment: Culture AML cell lines (e.g., THP-1, U937, MOLM-14) in appropriate media. Treat cells with varying concentrations of Brequinar or vehicle control for a specified period (e.g., 72-96 hours).

-

Cell Staining: Harvest cells and wash with PBS containing 1% BSA. Resuspend cells in FACS buffer and incubate with fluorescently conjugated antibodies against CD11b and CD14 (and other relevant markers) for 30 minutes on ice in the dark.

-

Data Acquisition: Analyze the stained cells using a flow cytometer, acquiring a sufficient number of events for statistical analysis.

-

Data Analysis: Gate on the live cell population and quantify the percentage of cells positive for the differentiation markers. Determine the ED50 value, the concentration of Brequinar that induces 50% of the maximal differentiation response.

In Vivo AML Patient-Derived Xenograft (PDX) Model Workflow

Objective: To evaluate the anti-leukemic activity and differentiation-inducing effects of Brequinar in a patient-relevant in vivo model.

Principle: Primary AML cells from patients are engrafted into immunodeficient mice. Once the leukemia is established, mice are treated with Brequinar, and the effects on leukemia burden and differentiation are assessed.

Conclusion

This compound represents a targeted therapeutic strategy for AML that addresses the fundamental characteristic of differentiation arrest. By inhibiting DHODH and inducing pyrimidine starvation, Brequinar effectively promotes the differentiation of leukemic blasts. The robust preclinical data, supported by detailed experimental protocols, provides a strong rationale for its continued investigation as a novel therapeutic agent for AML. Further elucidation of the downstream signaling pathways and the public release of clinical trial data will be crucial in fully defining Brequinar's role in the clinical management of this challenging disease. This guide serves as a foundational resource for researchers and drug developers working to advance differentiation-based therapies for acute myeloid leukemia.

References

- 1. ashpublications.org [ashpublications.org]

- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ASLAN003, a potent dihydroorotate dehydrogenase inhibitor for differentiation of acute myeloid leukemia | Haematologica [haematologica.org]

The Selectivity of Brequinar Sodium for Mammalian DHODH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brequinar sodium is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA.[4] DHODH catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate.[5] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, making DHODH an attractive therapeutic target for various diseases, including cancer and autoimmune disorders. Brequinar's efficacy is rooted in its high selectivity for the mammalian form of this enzyme.

Mechanism of Action and Selectivity

Brequinar inhibits the activity of DHODH isolated from mammalian sources but does not affect the enzyme from yeast, bacteria, or Zymobacterium oroticum. This selectivity is a key feature of its therapeutic potential. Human DHODH is a flavin-dependent mitochondrial enzyme. It is located on the outer surface of the inner mitochondrial membrane, where it links pyrimidine biosynthesis to the electron transport chain.

Brequinar exerts its inhibitory effect by binding to a unique site on the mammalian enzyme that is distinct from the binding sites for either the substrate (dihydroorotate) or the cofactor (ubiquinone). Kinetic studies have shown that Brequinar is a competitive inhibitor with respect to ubiquinone and an uncompetitive inhibitor with respect to dihydroorotate. It binds within a hydrophobic tunnel that leads to the active site, which is believed to be the binding site for ubiquinone. The structural differences in this binding tunnel between mammalian and non-mammalian DHODH are responsible for Brequinar's selectivity.

De Novo Pyrimidine Biosynthesis Pathway

The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by this compound.

Caption: Inhibition of DHODH by Brequinar in the pyrimidine biosynthesis pathway.

Quantitative Data on Brequinar's Inhibitory Activity

Brequinar is a highly potent inhibitor of human DHODH, with IC50 values in the low nanomolar range. Its potency can vary across different cell lines, likely due to differences in cellular uptake and metabolism.

| Target | Parameter | Value | Reference |

| Human DHODH | IC50 | 5.2 nM | |

| Human DHODH | IC50 | ~20 nM | |

| Human DHODH | IC50 | 4.5 nM | |

| L1210 DHODH | K'i | 5-8 nM | |

| MOLM-13 Cells (AML) | IC50 (Cell Proliferation) | Sub-nanomolar | |

| Various Leukemia Cell Lines | IC50 (Cell Proliferation) | 0.08 - 8.2 nM | |

| A-375 Cells | IC50 (Cell Proliferation) | 0.59 µM | |

| A549 Cells | IC50 (Cell Proliferation) | 4.1 µM |

Importantly, Brequinar shows minimal inhibition against a panel of over 400 kinases, highlighting its selectivity for DHODH.

Experimental Protocols

DHODH Enzyme Inhibition Assay (IC50 Determination)

This protocol describes a common method to determine the IC50 of an inhibitor against recombinant human DHODH. The assay measures the reduction of 2,6-dichloroindophenol (DCIP), a colorimetric indicator of DHODH activity.

Materials:

-

Recombinant human DHODH protein

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

-

L-dihydroorotate (DHO)

-

Decylubiquinone

-

2,6-dichloroindophenol (DCIP)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, DHO, and decylubiquinone.

-

In a 96-well plate, add Brequinar at various concentrations. Include a DMSO vehicle control.

-

Add the recombinant DHODH enzyme to each well and incubate for 30 minutes at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the DCIP solution to each well.

-

Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

DHODH Inhibition Assay Workflow

Caption: Workflow for determining the IC50 of a DHODH inhibitor.

Cell-Based Viability Assay

This protocol assesses the anti-proliferative effects of Brequinar on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MOLM-13)

-

Complete culture medium

-

This compound

-

96-well cell culture plate

-

Cell viability reagent (e.g., MTT, WST-1)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to stabilize for 24 hours.

-

Treat the cells with a range of concentrations of Brequinar for 72 hours. Include a DMSO vehicle control.

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

Uridine Rescue Experiment

This experiment confirms that the observed cytotoxicity is due to DHODH inhibition.

Procedure:

-

Repeat the cell-based viability assay as described above.

-

In a parallel set of wells, co-treat the cells with the same concentrations of Brequinar and a fixed concentration of uridine (e.g., 100 µM).

-

If the cytotoxic effect of Brequinar is due to DHODH inhibition, the addition of uridine should rescue the cells by replenishing the pyrimidine pool through the salvage pathway, resulting in a rightward shift of the IC50 curve.

Downstream Cellular Effects of DHODH Inhibition

The primary consequence of DHODH inhibition by Brequinar is the depletion of the intracellular pyrimidine nucleotide pool. This has several downstream effects on rapidly proliferating cells:

-

Cell Cycle Arrest: The lack of pyrimidines for DNA synthesis leads to an arrest in the S-phase of the cell cycle.

-

Induction of Differentiation: In certain cancer types, such as acute myeloid leukemia (AML), DHODH inhibition can trigger cellular differentiation.

-

Apoptosis: Prolonged pyrimidine starvation can lead to programmed cell death.

-

Other Effects: Some studies have reported that Brequinar can inhibit protein tyrosine phosphorylation, although this is considered a secondary effect compared to its potent inhibition of DHODH.

Logical Flow of Brequinar's Cellular Impact

References

- 1. Brequinar - Wikipedia [en.wikipedia.org]

- 2. Inhibition of dihydroorotate dehydrogenase activity by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I clinical and pharmacokinetic trial of this compound (DuP 785; NSC 368390) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

Methodological & Application

Brequinar Sodium In Vitro Assay Protocol for AML Cell Lines

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the in vitro evaluation of Brequinar Sodium, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), against acute myeloid leukemia (AML) cell lines. Brequinar has demonstrated significant anti-leukemic activity by inducing differentiation and apoptosis in AML cells.[1][2][3] This protocol outlines methods for assessing cell viability, apoptosis, and differentiation, enabling researchers to consistently evaluate the efficacy of Brequinar and other DHODH inhibitors.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells that fail to differentiate.[4] A promising therapeutic strategy involves targeting the metabolic dependencies of leukemic cells.[1] One such target is the enzyme dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the de novo pyrimidine biosynthesis pathway. This compound is a selective and potent inhibitor of human DHODH. By inhibiting DHODH, Brequinar depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis, leading to cell cycle arrest, differentiation, and ultimately, apoptosis in AML cells. This application note provides standardized in vitro protocols to quantify the effects of Brequinar on AML cell lines.

Signaling Pathway of this compound (DHODH Inhibition)

This compound exerts its anti-leukemic effects by inhibiting DHODH, a key enzyme in the de novo pyrimidine synthesis pathway located in the inner mitochondrial membrane. This inhibition leads to the depletion of uridine monophosphate (UMP) and downstream pyrimidine nucleotides. The resulting pyrimidine starvation forces AML cells to halt RNA and DNA synthesis, inducing a state of metabolic stress that can trigger differentiation and apoptosis.

Caption: Brequinar inhibits DHODH, leading to pyrimidine starvation and subsequent effects.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound and other DHODH inhibitors against various AML cell lines as reported in the literature.

Table 1: this compound Activity in AML Cell Lines

| Cell Line | Assay Type | Parameter | Value (nM) | Reference |

| THP-1 | Differentiation | EC50 | 265 | |

| MOLM-14 | Differentiation | EC50 | ~100 | |

| U937 | Differentiation | ED50 | ~1000 | |

| THP-1 | Differentiation | ED50 | ~1000 | |

| HCT 116 | Cell Viability (MTT) | IC50 | 480 | |

| MIA PaCa-2 | Cell Viability (MTT) | IC50 | 680 |

Table 2: Comparative Activity of DHODH Inhibitors in AML Cell Lines

| Inhibitor | Cell Line | Assay Type | Parameter | Value (nM) | Reference |

| ASLAN003 | THP-1 | Cell Viability | IC50 | 152 | |

| ASLAN003 | MOLM-14 | Cell Viability | IC50 | 582 | |

| ASLAN003 | KG-1 | Cell Viability | IC50 | 382 | |

| Emvododstat (PTC299) | Primary AML Blasts | Cell Viability | IC50 | ≤31 | |

| RP7214 | U937, HL-60, THP-1, KG-1 | Growth Inhibition | GI50 | 2400-7600 | |

| Dhodh-IN-1 | THP-1 | Differentiation | EC50 | 32.8 |

Experimental Protocols

The following are detailed protocols for the in vitro assessment of this compound on AML cell lines.

Experimental Workflow Overview

Caption: Workflow for in vitro evaluation of this compound in AML cell lines.

Cell Culture

-

Cell Lines: THP-1, HL-60, MOLM-13, U937, KG-1, or other relevant AML cell lines.

-

Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Maintain cells in exponential growth phase.

Cell Viability Assay (MTT or WST-8)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Procedure:

-

Seed 5 x 10³ AML cells per well in a 96-well plate in a final volume of 100 µL.

-

Prepare a serial dilution of this compound in culture medium.

-

Add the desired concentrations of Brequinar to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

For WST-8 assay: Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 570 nm (for MTT) or 450 nm (for WST-8) using a microplate reader.

-

Calculate the concentration that inhibits growth by 50% (GI50) or reduces viability by 50% (IC50) by plotting the percentage of viable cells against the log concentration of Brequinar.

-

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Procedure:

-

Seed AML cells in a 6-well plate at an appropriate density.

-

Treat the cells with this compound at various concentrations (e.g., 3 µM and 10 µM) for 72 hours.

-

Harvest the cells by centrifugation and wash them with cold PBS.

-

Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

-

Differentiation Assay (CD11b Expression)

This assay measures the expression of the myeloid differentiation marker CD11b on the cell surface by flow cytometry.

-

Procedure:

-

Seed AML cells in a 12-well or 6-well plate.

-

Treat the cells with this compound for a specified time, typically 96 hours, to allow for differentiation.

-

Harvest the cells and wash them with FACS buffer (e.g., PBS with 2% FBS).

-

Incubate the cells with a fluorochrome-conjugated anti-CD11b antibody for 30 minutes on ice in the dark.

-

Wash the cells to remove unbound antibody.

-

Resuspend the cells in FACS buffer and analyze by flow cytometry.

-

Determine the percentage of CD11b-positive cells and the mean fluorescence intensity.

-

Uridine Rescue Experiment

This experiment confirms that the effects of Brequinar are due to the inhibition of de novo pyrimidine synthesis.

-

Procedure:

-

Perform the cell viability or differentiation assay as described above.

-

In a parallel set of experiments, co-treat the cells with this compound and 50-100 µM uridine.

-

Assess whether the addition of uridine can reverse the effects of Brequinar on cell viability or differentiation. A successful rescue indicates that the observed phenotype is on-target.

-

Conclusion

The protocols described in this application note provide a robust framework for the in vitro characterization of this compound and other DHODH inhibitors in the context of AML. Consistent application of these methods will facilitate the comparison of data across different studies and aid in the preclinical development of novel anti-leukemic therapies targeting pyrimidine biosynthesis.

References

Determining the IC50 of Brequinar Sodium in HCT116 Cells: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of Brequinar Sodium in the HCT116 human colorectal carcinoma cell line. This compound is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for cancer cell proliferation.[1][2] This application note includes detailed protocols for cell culture, cytotoxicity assays, and data analysis, alongside a summary of reported IC50 values and a visual representation of the relevant signaling pathway.

Introduction

Cancer cells exhibit a high demand for nucleotides to sustain their rapid proliferation. The de novo pyrimidine biosynthesis pathway is a critical metabolic route for the synthesis of these essential building blocks of DNA and RNA. Dihydroorotate dehydrogenase (DHODH) catalyzes the fourth and rate-limiting step in this pathway, making it an attractive target for anticancer drug development.[3][4] this compound is a selective inhibitor of DHODH, and its efficacy in various cancer cell lines, including the colorectal cancer cell line HCT116, has been a subject of extensive research.[1] The determination of the IC50 value is a fundamental step in the preclinical evaluation of anticancer compounds, providing a quantitative measure of their potency. This document outlines a standardized protocol for assessing the IC50 of this compound in HCT116 cells using a colorimetric MTT assay.

Data Presentation

The following table summarizes the reported IC50 values for this compound in HCT116 cells from various studies. These values can serve as a reference for researchers performing similar experiments.

| Cell Line | Compound | Assay | Incubation Time | IC50 (µM) | Reference |

| HCT116 | This compound | MTT Assay | 48 hours | 4.12 | |

| HCT116 | This compound | Not Specified | Not Specified | 0.26 | |

| HCT116 | Brequinar derivative | MTT Assay | Not Specified | > 30 |

Signaling Pathway

This compound exerts its cytotoxic effects by inhibiting the DHODH enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition leads to the depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, ultimately resulting in cell cycle arrest and inhibition of cell proliferation.

Experimental Protocols

This section provides detailed protocols for the maintenance of HCT116 cells and the determination of the IC50 of this compound using the MTT assay.

HCT116 Cell Culture

Materials:

-

HCT116 cells (ATCC® CCL-247™)

-

McCoy's 5A Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture HCT116 cells in T-75 flasks with McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

When cells reach 80-90% confluency, subculture them.

-

To subculture, aspirate the old medium and wash the cell monolayer with sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Centrifuge the cell suspension at 1000 rpm for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new flasks at a ratio of 1:3 to 1:6.

IC50 Determination using MTT Assay

Materials:

-

HCT116 cells

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

96-well cell culture plates

-

Multi-channel pipette

-

Microplate reader

Experimental Workflow:

Protocol:

-

Cell Seeding: Trypsinize and count HCT116 cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

-

Drug Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

-

Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include untreated control wells containing only medium.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each drug concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the logarithm of the drug concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, by using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope in software like GraphPad Prism).

-

Conclusion

This application note provides a standardized and detailed methodology for determining the IC50 of this compound in HCT116 cells. The provided protocols and reference data will aid researchers in accurately assessing the cytotoxic potential of this DHODH inhibitor and will be valuable for further studies in drug development and cancer research. Adherence to these protocols will ensure the generation of reproducible and reliable data.

References

Application Notes and Protocols for Brequinar Sodium in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Brequinar Sodium, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), for cell culture applications. Adherence to these guidelines will ensure solution integrity and experimental reproducibility.

Introduction